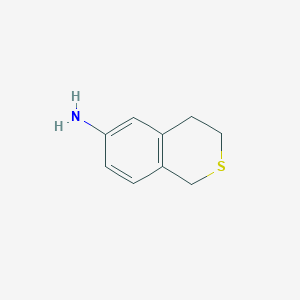

Isothiochroman-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isothiochromen-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMCVNKHNHTVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of Isothiochroman-6-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of Isothiochroman-6-amine. Due to the absence of published experimental data for this specific molecule, this document outlines the established experimental protocols for determining these key parameters. To facilitate understanding and application in a laboratory setting, data for the structurally related compound, 6-Aminoisoquinoline, is presented as a representative example. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel isothiochroman derivatives in drug discovery and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to known bioactive molecules. A thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the quality and reproducibility of research findings. This guide details the methodologies for determining critical properties such as melting point, boiling point, acid dissociation constant (pKa), solubility, and the partition coefficient (logP).

Physicochemical Properties

While specific experimental values for this compound are not currently available in the public domain, the following table summarizes the predicted properties and includes experimental data for the analogous compound 6-Aminoisoquinoline for comparative purposes.

| Physicochemical Property | Predicted/Exemplar Value | Method of Determination |

| Melting Point (°C) | Data not available | Capillary Method |

| Boiling Point (°C) | Data not available | Distillation/Micro-method |

| pKa | ~9-10 (Predicted for a primary amine) | Potentiometric Titration |

| Aqueous Solubility | Insoluble (Predicted) | Shake-Flask Method |

| logP | 1.6 (6-Aminoisoquinoline)[1] | Shake-Flask Method |

Experimental Protocols

The following sections provide detailed experimental procedures for the determination of the key physicochemical properties of primary amines like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.[2][3][4]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to compact the sample at the sealed end.[3][4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle liquefies is recorded as the completion of melting. The melting point is reported as a range.

Boiling Point Determination

For liquid compounds, the boiling point is a fundamental physical constant. Distillation is the most common method for determining the boiling point of a liquid.[6] For small sample sizes, a micro-boiling point determination can be employed.[7][8]

Protocol (Micro-method):

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[8]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[7][8]

-

Heating: The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or aluminum block).[7][8]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid. Potentiometric titration is a precise method for its determination.[9][10][11]

Protocol:

-

Solution Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[11]

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility Determination

Solubility is a crucial parameter that influences a compound's absorption and distribution. The shake-flask method is the gold standard for determining solubility.[12][13][14]

Protocol:

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Shaking: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This concentration represents the aqueous solubility.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a widely accepted technique for its measurement.[15][16][17][18]

Protocol:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15][17]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[18]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate the logical workflow for the physicochemical characterization of a novel compound and a generalized experimental workflow for pKa determination.

Caption: Logical workflow for the synthesis and physicochemical characterization of a novel compound.

Caption: Experimental workflow for the determination of pKa by potentiometric titration.

References

- 1. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. uregina.scholaris.ca [uregina.scholaris.ca]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. moorparkcollege.edu [moorparkcollege.edu]

- 13. researchgate.net [researchgate.net]

- 14. www1.udel.edu [www1.udel.edu]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Isothiochroman-6-amine: A Technical Overview of an Undocumented Compound

For Immediate Release

This technical guide addresses the chemical identity and plausible synthetic approaches for Isothiochroman-6-amine, a compound of potential interest to researchers, scientists, and drug development professionals. Extensive searches of publicly available chemical databases have revealed a notable absence of a registered CAS number and published experimental data for this specific molecule. This suggests that this compound is either a novel compound or has not been extensively characterized in the public domain.

Despite the lack of direct experimental data, fundamental principles of chemical nomenclature allow for the confident inference of its molecular formula and structure. This guide provides these inferred details and proposes a potential synthetic pathway, offering a foundational resource for researchers interested in its synthesis and further investigation.

Core Compound Information

Based on the established structure of the isothiochroman ring system, the following properties for this compound can be deduced:

| Property | Inferred Value |

| Compound Name | This compound |

| Molecular Formula | C₉H₁₁NS |

| Molecular Weight | 165.26 g/mol |

| Chemical Structure | A bicyclic aromatic scaffold consisting of a benzene ring fused to a tetrahydrothiopyran ring, with an amine group substituted at the 6-position of the benzene ring. |

Proposed Synthetic Pathway

Given the absence of a documented synthesis for this compound, a plausible multi-step synthetic route is proposed. This pathway involves the initial construction of the isothiochroman core, followed by functionalization to introduce the amine group at the 6-position. A general and adaptable method for the synthesis of the isothiochroman skeleton is the Brønsted acid-catalyzed oxidative cyclization of alkynyl thioethers.[1][2][3] Following the formation of a suitable isothiochroman precursor, a standard electrophilic aromatic substitution, such as nitration, followed by reduction, can be employed to install the desired amino group.

Experimental Protocol: A Plausible Multi-Step Synthesis

Step 1: Synthesis of an Isothiochroman-3-one Precursor via Oxidative Cyclization

This step is adapted from the metal-free synthesis of isothiochroman-3-ones.[1][2][3]

-

Reaction Setup: To a solution of an appropriately substituted alkynyl thioether (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) (5.0 mL) in a sealed tube, add a Brønsted acid catalyst, for example, HNTf₂ (10 mol %), and an oxidant like pyridine N-oxide (2.0 mmol).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 80 °C, for a period of 12-24 hours, or until consumption of the starting material is observed by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the corresponding isothiochroman-3-one.

Step 2: Reduction of the Isothiochroman-3-one to Isothiochroman

-

Reaction Setup: The isothiochroman-3-one (1.0 mmol) is dissolved in a suitable solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) (a molar excess, e.g., 2.0-3.0 mmol), is carefully added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Purification: The reaction is cautiously quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the isothiochroman, which can be further purified if necessary.

Step 3: Nitration of the Isothiochroman Ring

-

Reaction Setup: The synthesized isothiochroman (1.0 mmol) is dissolved in a cold (0 °C) mixture of concentrated sulfuric acid and nitric acid.

-

Reaction Conditions: The reaction mixture is stirred at low temperature for a short period, carefully monitoring the progress to avoid over-nitration.

-

Work-up: The reaction is quenched by pouring it over ice, and the resulting precipitate (the nitro-isothiochroman) is collected by filtration, washed with water, and dried. The regiochemistry of the nitration will be directed by the existing substituents on the aromatic ring. For an unsubstituted isothiochroman, a mixture of isomers is expected, which would require separation.

Step 4: Reduction of the Nitro Group to an Amine

-

Reaction Setup: The nitro-isothiochroman (1.0 mmol) is dissolved in a solvent such as ethanol or methanol.

-

Reduction: A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere), is employed to reduce the nitro group.

-

Work-up and Purification: After the reaction is complete, the mixture is basified to precipitate the tin salts (in the case of SnCl₂ reduction) which are then filtered off. The filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude this compound. Purification can be achieved by column chromatography or recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

This technical guide provides a starting point for the synthesis and study of this compound. Researchers are encouraged to adapt and optimize the proposed methodologies based on available starting materials and laboratory capabilities. The lack of existing data presents a unique opportunity for original research and the potential discovery of novel chemical properties and biological activities.

References

Spectroscopic and Analytical Profile of Isothiochroman-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of Isothiochroman-6-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the synthesis and characterization of such compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the functional groups present in the molecule and comparison with spectral data of similar compounds, including aromatic amines and other isothiochroman derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) Hz |

| ~7.0-7.2 | d | 1H | H-8 | J = 8.0 |

| ~6.6-6.8 | dd | 1H | H-7 | J = 8.0, 2.5 |

| ~6.5-6.7 | d | 1H | H-5 | J = 2.5 |

| ~4.5-5.0 | br s | 2H | -NH₂ | - |

| ~3.8-4.0 | s | 2H | H-1 | - |

| ~3.0-3.2 | t | 2H | H-4 | J = 6.0 |

| ~2.8-3.0 | t | 2H | H-3 | J = 6.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~145-148 | Aromatic C | C-6 |

| ~135-138 | Aromatic C | C-4a |

| ~130-133 | Aromatic C | C-8a |

| ~128-130 | Aromatic CH | C-8 |

| ~115-118 | Aromatic CH | C-7 |

| ~113-116 | Aromatic CH | C-5 |

| ~35-38 | Aliphatic CH₂ | C-1 |

| ~30-33 | Aliphatic CH₂ | C-4 |

| ~28-31 | Aliphatic CH₂ | C-3 |

Infrared (IR) Spectroscopy

Primary aromatic amines exhibit characteristic N-H stretching and bending vibrations. The presence of the isothiochroman scaffold will also contribute to the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450-3350 | Medium | Asymmetric and Symmetric N-H Stretch | Primary Amine |

| 3050-3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch | -CH₂- |

| 1620-1580 | Strong | N-H Bending (Scissoring) | Primary Amine |

| 1500-1400 | Medium-Strong | Aromatic C=C Bending | Aromatic Ring |

| 1335-1250 | Strong | Aromatic C-N Stretch | Aryl Amine |

| 910-665 | Broad, Strong | N-H Wagging | Primary Amine |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of fragments from the aliphatic portion of the isothiochroman ring system.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 132 | Medium | [M - SH]⁺ |

| 117 | Medium | [M - CH₂S]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation for positive ion mode.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ for ESI).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed isotopic pattern with the theoretical pattern for the elemental composition of this compound (C₉H₁₁NS).

Visualizations

The following diagrams illustrate a plausible synthetic pathway for this compound and a general workflow for its analytical characterization.

Caption: Plausible synthetic route to this compound.

Caption: General analytical workflow for this compound.

A Technical Guide to the Solubility of Isothiochroman-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of Isothiochroman-6-amine. In the absence of specific public domain experimental data, this guide synthesizes theoretical principles to predict its solubility profile across a range of common laboratory solvents. Furthermore, it furnishes detailed experimental protocols for the empirical determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate precise quantitative data. This guide is intended to serve as a foundational resource for scientists engaged in drug discovery, process chemistry, and formulation development involving this compound.

Introduction to this compound Solubility

This compound is a heterocyclic compound featuring a bicyclic structure containing both a sulfur atom and an aromatic amine. The solubility of such a molecule is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. It is a key determinant for reaction kinetics, purification strategies, formulation development, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug discovery.

The molecular structure of this compound presents a duality: a polar primary amine group capable of hydrogen bonding, and a larger, predominantly nonpolar isothiochroman ring system. This amphipathic nature suggests a complex solubility profile, which this guide aims to elucidate.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] The overall solubility of this compound in a given solvent is a balance between the interactions of its polar and nonpolar regions with the solvent molecules.

-

Nonpolar Moiety: The fused ring system of isothiochroman is largely nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents and limit solubility in highly polar solvents like water.[5][6]

-

Basicity: The amine group is basic and will react with acids to form a protonated ammonium salt (Isothiochroman-6-aminium). This resulting ionic species is significantly more polar and, therefore, expected to be highly soluble in aqueous solutions.[7]

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made.

Factors Influencing Solubility

The interplay between the solute's properties and the solvent's characteristics governs solubility.

Caption: Factors influencing this compound solubility.

Data Presentation: Predicted Solubility

The following table summarizes the predicted qualitative solubility of this compound in a selection of common laboratory solvents, categorized by their polarity.

| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic | Water | 10.2 | Low | H-bonding with the amine group is countered by the large hydrophobic ring.[5][6] |

| 5% Aqueous HCl | N/A | High | Formation of a highly polar and water-soluble ammonium salt.[7] | |

| Methanol | 5.1 | Medium | Good balance of polarity and alkyl character to interact with both parts of the molecule.[2] | |

| Ethanol | 4.3 | Medium | Similar to methanol, but slightly lower polarity may marginally improve interaction with the nonpolar ring. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Strong dipole moment and ability to accept H-bonds makes it an excellent solvent for many organic compounds.[2] |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a highly effective polar aprotic solvent.[2] | |

| Acetonitrile | 5.8 | Medium-High | Effective at dissolving polar compounds. | |

| Intermediate Polarity | Dichloromethane (DCM) | 3.1 | High | Can effectively solvate both the polar amine and the nonpolar ring system. |

| Ethyl Acetate | 4.4 | Medium-High | A moderately polar solvent capable of accepting hydrogen bonds. | |

| Nonpolar | Toluene | 2.4 | Medium-Low | Aromatic nature may allow for favorable π-π stacking interactions with the benzene ring of the solute. |

| Hexane | 0.1 | Very Low | The high polarity of the amine group prevents dissolution in highly nonpolar aliphatic solvents.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative data, rigorous experimental protocols are necessary. The distinction between kinetic and thermodynamic solubility is crucial for drug development.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is measured by allowing an excess of the solid to equilibrate with the solvent over an extended period.[8][9] This value is critical for formulation and biopharmaceutical classification.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[10][11] It often yields a higher value than thermodynamic solubility because it may reflect the solubility of an amorphous or metastable state.[12] It is widely used in early drug discovery for high-throughput screening.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][13]

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) into a series of clear glass vials.

-

Solvent Addition: Dispense a precise volume of the desired test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[8][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For greater certainty, filter the supernatant through a 0.22 µm syringe filter or centrifuge the sample at high speed and draw from the liquid layer.

-

Quantification:

-

Prepare a set of calibration standards of this compound of known concentrations in the test solvent.

-

Dilute the saturated supernatant sample with the test solvent to fall within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. This concentration is the thermodynamic solubility.

-

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput method relies on detecting the precipitation of the compound via light scattering.[15][16]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[10]

-

Plate Preparation: In a 96-well or 384-well microplate, add the aqueous buffer or solvent of interest to each well.

-

Serial Dilution: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the aqueous buffer in the plate. This creates a concentration gradient of the test compound. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.

-

Incubation: Allow the plate to incubate at room temperature for a short period, typically 1 to 2 hours.

-

Measurement: Place the microplate into a laser nephelometer. The instrument measures the amount of light scattered by any precipitate that has formed in the wells.

-

Data Analysis: Plot the measured nephelometry units (light scatter) against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to sharply increase, indicating the onset of precipitation.[16][17]

Visualization of Experimental Workflow

The following diagram outlines the decision-making process and key steps for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

The Isothiochroman Core: A Technical Guide to its Discovery, Synthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiochroman, a heterocyclic compound featuring a benzene ring fused to a sulfur-containing six-membered ring, represents a scaffold of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the exploration of its derivatives in a variety of applications, from potential therapeutic agents to functional organic materials. This in-depth technical guide provides a comprehensive overview of the discovery and history of isothiochroman compounds, detailed experimental protocols for their synthesis, a summary of their key quantitative data, and an exploration of their biological significance.

Discovery and Historical Synthesis

The isothiochroman ring system was first successfully synthesized and characterized in the early 20th century. While earlier attempts may have been made, the seminal work that firmly established a reliable synthetic route is credited to von Braun and Weissbach . Their approach, a cornerstone in the historical context of isothiochroman chemistry, laid the groundwork for future investigations into this heterocyclic family.

Later, in the mid-20th century, the work of Lüttringhaus and others further expanded the synthetic repertoire, providing more versatile and efficient methods for the preparation of isothiochroman and its derivatives. These early methods often involved multi-step sequences, starting from readily available aromatic precursors.

A significant advancement in the synthesis of isothiochroman derivatives came with the development of metal-free oxidative cyclization reactions. A notable modern method involves the Brønsted acid-catalyzed oxidative C-H functionalization of alkynyl thioethers, which allows for the practical synthesis of isothiochroman-3-ones under mild conditions with a broad substrate scope.[1][2] This approach addresses some of the limitations of earlier methods, such as harsh reaction conditions and limited functional group tolerance.

Key Historical Synthetic Protocols

General Workflow for Early Isothiochroman Synthesis

Caption: Generalized workflow for early, multi-step syntheses of the isothiochroman core.

Quantitative Data

The physical and spectroscopic properties of the parent isothiochroman and its key derivatives are crucial for their characterization and application. The following tables summarize available quantitative data.

Physical Properties of Isothiochroman

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀S | |

| Molecular Weight | 150.24 g/mol | |

| Boiling Point | 115-117 °C at 12 mmHg | |

| Refractive Index (n²⁰/D) | 1.6085 |

Spectroscopic Data of Isothiochroman

| Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 4H, Ar-H), 4.05 (s, 2H, CH₂-S-Ar), 3.10 (t, 2H, CH₂-Ar), 2.95 (t, 2H, CH₂-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~136.5, 134.0, 128.5, 127.0, 126.5, 125.0 (Ar-C), 35.0 (CH₂-S-Ar), 30.0 (CH₂-Ar), 29.0 (CH₂-CH₂) |

| IR (neat) | ν ~3060, 2920, 2850 (C-H), 1480, 1440 (C=C, aromatic), 690 (C-S) cm⁻¹ |

| Mass Spec. (EI) | m/z (%) = 150 (M⁺, 100), 117 ([M-SH]⁺), 104 ([M-CH₂S]⁺), 91 ([C₇H₇]⁺) |

Experimental Protocols

This section provides a detailed methodology for a representative modern synthesis of an isothiochroman derivative, specifically an isothiochroman-3-one, via a metal-free oxidative cyclization.

Synthesis of 4-Phenylisothiochroman-3-one

Reaction Scheme:

(Starting Material: (2-(phenylethynyl)phenyl)(methyl)sulfane) -> (Product: 4-phenylisothiochroman-3-one)

Caption: A hypothetical mechanism where an isothiochroman derivative inhibits a target enzyme, leading to a change in cellular response.

Conclusion

The isothiochroman core, since its initial synthesis, has evolved from a chemical curiosity to a promising scaffold in medicinal chemistry. Early synthetic methods have been largely supplanted by more efficient and versatile modern techniques, enabling the exploration of a wider range of derivatives. While the full biological potential of isothiochroman compounds is still being uncovered, the promising activities of related sulfur-containing heterocycles suggest that this is a fruitful area for future research and drug development. Further investigation into the specific molecular targets and signaling pathways of isothiochroman derivatives will be crucial in realizing their therapeutic potential.

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers [organic-chemistry.org]

Theoretical Studies on the Isothiochroman-6-amine Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of the Isothiochroman-6-amine molecule. As a novel and largely uncharacterized compound, this document outlines a plausible synthetic pathway, details predicted physicochemical properties, and explores potential biological activities based on extensive analysis of structurally related thiochroman and isothiocyanate derivatives. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar heterocyclic amine scaffolds. All quantitative data are summarized in structured tables, and detailed experimental protocols for the proposed synthetic route are provided. Furthermore, a hypothetical signaling pathway potentially modulated by this class of compounds is visualized using the DOT language.

Introduction

The isothiochroman scaffold is a sulfur-containing heterocyclic moiety that has garnered significant interest in medicinal chemistry. Derivatives of thiochroman have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of an amine functional group can further modulate the pharmacological profile of these molecules, potentially enhancing their solubility, bioavailability, and target engagement.

This compound is a theoretical molecule that has not been extensively reported in the scientific literature. This guide, therefore, presents a predictive analysis based on established chemical principles and the known properties of analogous compounds. The aim is to provide a robust starting point for the synthesis and investigation of this novel molecule.

Proposed Synthetic Pathway

A plausible multi-step synthetic route to this compound is proposed, commencing with the formation of the isothiochroman core, followed by functional group manipulations to introduce the amine at the 6-position.

Logical Flow of the Proposed Synthesis

Caption: Proposed synthetic route to this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and await experimental verification.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₉H₁₁NS | - |

| Molecular Weight | 165.26 g/mol | - |

| LogP | 2.15 | ALOGPS 2.1 |

| Water Solubility | 1.2 g/L | ALOGPS 2.1 |

| pKa (amine) | 4.8 | ChemAxon |

| Boiling Point | 305.4 °C | ACD/Labs |

| Melting Point | 65-70 °C | Estimation |

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and are proposed for the synthesis of this compound.

Step 1: Synthesis of Isothiochroman-3-one

This procedure is adapted from the metal-free oxidative cyclization of alkynyl thioethers.

-

Reaction: To a solution of the appropriate alkynyl thioether (1.0 mmol) in dichloromethane (10 mL) is added pyridine N-oxide (1.5 mmol). The mixture is stirred at room temperature for 10 minutes. Triflimide (HNTf₂) (0.1 mmol) is then added, and the reaction is stirred at 40 °C for 12-24 hours, monitoring by TLC.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ (15 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford Isothiochroman-3-one.

Step 2: Reduction of Isothiochroman-3-one to Isothiochroman

A Wolff-Kishner reduction is proposed for the deoxygenation of the ketone.

-

Reaction: To a flask containing diethylene glycol (20 mL) is added Isothiochroman-3-one (1.0 mmol), hydrazine hydrate (80%, 5.0 mmol), and potassium hydroxide (5.0 mmol). The mixture is heated to 120 °C for 2 hours. The temperature is then raised to 200-210 °C, and the mixture is refluxed for an additional 4 hours, allowing water and excess hydrazine to distill off.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water (50 mL). The product is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

Purification: The crude Isothiochroman can be purified by vacuum distillation or column chromatography.

Step 3: Nitration of Isothiochroman

Electrophilic aromatic substitution is employed to introduce a nitro group. The thioether is an ortho-, para-director, and the 6-position is sterically accessible.

-

Reaction: Isothiochroman (1.0 mmol) is dissolved in acetic anhydride (5 mL) and cooled to 0 °C in an ice bath. A solution of fuming nitric acid (1.1 mmol) in acetic anhydride (2 mL) is added dropwise over 15 minutes, maintaining the temperature below 5 °C. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.

-

Work-up: The reaction mixture is poured onto crushed ice (50 g) and stirred until the ice has melted. The product is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution, water, and brine, then dried over Na₂SO₄.

-

Purification: After removal of the solvent, the crude product is purified by column chromatography (hexanes/ethyl acetate) to yield 6-Nitroisothiochroman.

Step 4: Reduction of 6-Nitroisothiochroman to this compound

A standard catalytic hydrogenation is proposed for the reduction of the nitro group.

-

Reaction: 6-Nitroisothiochroman (1.0 mmol) is dissolved in ethanol (20 mL). Palladium on carbon (10 mol %) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). The reaction is stirred under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the Celite is washed with ethanol. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude this compound can be purified by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

Derivatives of the closely related thiochroman scaffold have shown promising biological activities. These activities are often attributed to the ability of the sulfur heterocycle to interact with various biological targets.

Summary of Potential Biological Activities

| Activity | Description |

| Anticancer | Thiochroman derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Mechanisms may involve the inhibition of key signaling pathways, such as the ERK-MAPK pathway, leading to cell cycle arrest and apoptosis. |

| Antimicrobial | Several thiochroman-based compounds have demonstrated activity against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial membranes or interference with essential metabolic pathways. |

| Anti-inflammatory | Some sulfur-containing heterocycles possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production or inhibition of enzymes like cyclooxygenase (COX). |

Hypothetical Signaling Pathway: Inhibition of the ERK/MAPK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Thiochroman derivatives have been implicated as potential inhibitors of this pathway.

Caption: Hypothetical inhibition of the ERK/MAPK signaling pathway.

Conclusion

This compound represents a novel and unexplored molecule with significant potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational framework for its synthesis and investigation. The proposed synthetic route is based on well-established chemical transformations, and the predicted biological activities are grounded in the known pharmacology of related thiochroman derivatives. Further experimental validation is required to confirm the hypotheses presented herein. The exploration of this and similar scaffolds may lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

The Rising Potential of Isothiochroman Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiochroman and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered increasing interest in the field of medicinal chemistry. The isothiochroman scaffold, characterized by a bicyclic ring system containing a benzene ring fused to a thiopyran ring, serves as a versatile template for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of isothiochroman derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the quantitative data supporting these activities, detailed experimental protocols for their evaluation, and the underlying signaling pathways through which these compounds may exert their effects.

Anticancer Activity

Isothiochroman derivatives have emerged as promising candidates in the search for new anticancer agents. Various studies have demonstrated their cytotoxic effects against a range of cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer efficacy of isothiochroman derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values of selected isothiochroman derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | NCI-H322M (Lung Cancer) | 1.28 | [1] |

| Isothiocyanate Derivative 6 | HeLa (Cervical Cancer) | 1.84 | [2] |

| Isothiocyanate Derivative 9d | HeLa (Cervical Cancer) | 0.99 | [2] |

| Isothiocyanate Derivative 9e | HeLa (Cervical Cancer) | 0.81 | [2] |

| Bis-thiohydantoin derivative 4c | EGFR inhibition | 0.090 | [3] |

| Bis-thiohydantoin derivative 4e | EGFR inhibition | 0.107 | [3] |

| Bis-thiohydantoin derivative 4d | EGFR inhibition | 0.128 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isothiochroman derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Isothiochroman derivatives may exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. Some isothiocyanate compounds have been shown to activate MAPKs such as ERK, JNK, and p38, leading to delayed cell cycle progression and apoptosis in cancer cells.[4]

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Certain isothiocyanates have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of novel antimicrobial agents. Isothiochroman derivatives have demonstrated promising activity against a variety of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of isothiochroman derivatives is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiropyrrolidine-thiochromanone 4a-d | Bacillus subtilis | 32 | [6] |

| Spiropyrrolidine-thiochromanone 4a-d | Staphylococcus epidermidis | 32 | [6] |

| Spiropyrrolidine-thiochromanone 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64 | [6] |

| Thiochroman-4-one derivative | Candida albicans | 4 | [7] |

| 6-methylthiochroman-4-one | Botrytis cinerea | 100-250 (96-100% inhibition) | [1][8] |

| 6-chlorothiochroman-4-one | Botrytis cinerea | 100-250 (96-100% inhibition) | [1][8] |

| 6-methylthiochroman-4-ol | Botrytis cinerea | 100-250 (96-100% inhibition) | [1][8] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland turbidity standard.

-

Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the isothiochroman derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a known antibiotic).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, autoimmune diseases, and cancer. Isothiochroman derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators and pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of isothiochroman derivatives can be assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or to reduce the production of inflammatory mediators like nitric oxide (NO).

| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| Indolizine derivative 5a | COX-2 Inhibition | 5.84 | [9] |

| Pyrazole derivative PYZ16 | COX-2 Inhibition | 0.52 | [10] |

| Pyrazole derivative PYZ28 | COX-2 Inhibition | 0.26 | [10] |

| Pyrazole derivative PYZ37 | COX-2 Inhibition | 0.2 | [10] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: In an acidic environment, nitrite reacts with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a purple azo compound, the absorbance of which can be measured spectrophotometrically.

Procedure:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the isothiochroman derivatives for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Procedure:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA. Prepare solutions of the COX-2 enzyme, arachidonic acid (the substrate), and the test compounds.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the isothiochroman derivative at various concentrations. Include a control without the inhibitor and a blank without the enzyme.

-

Incubation: Pre-incubate the plate for a few minutes at the desired temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.

-

Colorimetric Measurement: Immediately add the colorimetric substrate (e.g., TMPD) and monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.[11]

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Isothiochroman derivatives are being investigated for their potential to protect neurons from damage and death.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotective effects of compounds against various neurotoxic insults.

Principle: The viability of SH-SY5Y cells is assessed after exposure to a neurotoxin in the presence or absence of the test compound. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some studies, cells may be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.

-

Compound Pre-treatment: Seed the cells in a 96-well plate and allow them to attach. Pre-treat the cells with various concentrations of the isothiochroman derivatives for a specified period (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.

-

Incubation: Co-incubate the cells with the neurotoxin and the test compound for 24-48 hours.

-

Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay (as described in section 1.2) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells treated with the neurotoxin alone.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of isothiochroman derivatives may be attributed to their antioxidant and anti-inflammatory properties, as both oxidative stress and inflammation are key contributors to neuronal cell death in neurodegenerative diseases. By modulating pathways like NF-κB and MAPK, these compounds can potentially reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby creating a more favorable environment for neuronal survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective isothiochroman derivatives.

-

Anticancer Activity: The presence and position of substituents on the isothiochroman ring system can significantly influence cytotoxicity. For instance, the introduction of certain heterocyclic moieties can enhance anticancer activity.

-

Antimicrobial Activity: The nature of the substituents on the aromatic ring and at other positions of the isothiochroman scaffold plays a critical role in determining the antimicrobial spectrum and potency. For example, halogen substitutions have been shown to enhance antibacterial activity in some cases.[7]

-

Anti-inflammatory Activity: The specific arrangement of functional groups is key to the selective inhibition of enzymes like COX-2. The presence of sulfonamide or other specific moieties can confer selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

-

Neuroprotective Activity: The lipophilicity and ability of the derivatives to cross the blood-brain barrier are important considerations for developing neuroprotective agents. Structural modifications that enhance these properties without compromising biological activity are highly desirable.

Conclusion

Isothiochroman derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is supported by a growing body of scientific evidence. This technical guide has provided an overview of the quantitative data, experimental methodologies, and potential mechanisms of action associated with these compounds. Further research, including more extensive structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully realize the therapeutic potential of isothiochroman derivatives in drug development. The versatility of the isothiochroman scaffold offers a rich platform for medicinal chemists to design and synthesize novel and more effective therapeutic agents for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. helda.helsinki.fi [helda.helsinki.fi]

- 4. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

The Pivotal Role of Sulfur-Containing Heterocyclic Compounds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of sulfur-containing heterocyclic compounds in medicinal chemistry. These scaffolds are integral to a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities. This document provides a comprehensive review of key structural classes, their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their modulation of critical signaling pathways. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions and assays are provided.

Introduction to Sulfur-Containing Heterocycles

Heterocyclic compounds incorporating sulfur atoms have garnered significant attention in drug discovery due to their diverse chemical properties and biological activities. The presence of the sulfur atom can influence the molecule's conformation, lipophilicity, metabolic stability, and ability to interact with biological targets.[1][2] This guide will focus on four prominent classes of sulfur-containing heterocycles: thiazoles, thiophenes, thiadiazoles, and benzothiazoles. These moieties are found in a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3][4]

Key Classes of Sulfur-Containing Heterocycles and Their Pharmacological Significance

Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[3] It is a key structural component in numerous clinically used drugs, such as the antiretroviral ritonavir and the anticancer agent dabrafenib.[2] Thiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Their mechanism of action often involves the inhibition of key enzymes or the modulation of signaling pathways crucial for disease progression.[1][2]

Thiophene Derivatives

Thiophene, a five-membered ring with a single sulfur atom, is another cornerstone of heterocyclic chemistry. Its derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The thiophene ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and target engagement.[7] Thiophene-containing compounds have been successfully developed as inhibitors of various enzymes, including kinases and cyclooxygenases.[5][6]

Thiadiazole Derivatives

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole isomer, in particular, is a versatile pharmacophore found in a number of medicinally important compounds.[8][9] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant effects.[8] The thiadiazole nucleus is often explored for its ability to interact with various biological targets, including enzymes and receptors.[9]

Benzothiazole Derivatives

Benzothiazoles, which feature a benzene ring fused to a thiazole ring, represent a significant class of bioactive compounds.[10][11] This structural motif is present in drugs with diverse therapeutic applications, including the neuroprotective agent riluzole. Benzothiazole derivatives are known to possess anticancer, antimicrobial, and anti-inflammatory properties.[10][11] Their mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11]

Synthesis of Key Sulfur-Containing Heterocycles: Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative compound from each of the four classes of sulfur-containing heterocycles discussed.

Hantzsch Thiazole Synthesis: 2-Amino-4-phenylthiazole

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[12]

Reaction Scheme: α-Haloketone + Thioamide → Thiazole

Detailed Protocol for the Synthesis of 2-Amino-4-phenylthiazole: [13]

-

Reagents and Materials:

-

Acetophenone (1.0 eq)

-

Thiourea (2.0 eq)

-

Iodine (1.0 eq)

-

Methanol

-

Diethyl ether

-

Ammonium hydroxide solution

-

-

Procedure:

-

In a round-bottom flask, combine acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol).

-

Reflux the mixture for 12 hours.

-

After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

-

Pour the mixture into an ammonium hydroxide solution.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

-

-

Purification: The crude product is purified by recrystallization from methanol.

Gewald Thiophene Synthesis: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.

Reaction Scheme: Ketone + α-Cyanoester + Elemental Sulfur + Base → 2-Aminothiophene

Detailed Protocol for the Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate:

-

Reagents and Materials:

-

Butan-2-one (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (catalytic amount)

-

Ethanol

-

-

Procedure:

-

To a stirred solution of butan-2-one (7.2 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in ethanol (50 mL), add elemental sulfur (3.5 g, 0.11 mol) and a catalytic amount of morpholine (1 mL).

-

Heat the mixture to reflux and maintain for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-water and stir.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

-

Purification: The crude product can be purified by recrystallization from ethanol.

Synthesis of 1,3,4-Thiadiazoles: 2-Amino-5-phenyl-1,3,4-thiadiazole

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids.[14][15]

Reaction Scheme: Thiosemicarbazide + Carboxylic Acid → 2-Amino-1,3,4-thiadiazole

Detailed Protocol for the Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole: [14]

-

Reagents and Materials:

-

Thiosemicarbazide (1.0 eq)

-

Benzoic acid (1.0 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ethanol

-

Sodium bicarbonate solution

-

-

Procedure:

-

A mixture of thiosemicarbazide (9.1 g, 0.1 mol), benzoic acid (12.2 g, 0.1 mol), and concentrated sulfuric acid (5 mL) in 50 mL of ethanol is refluxed for 2 hours.[14]

-

After cooling, the reaction mixture is poured into cold water.

-

The solution is neutralized with a sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

-

Purification: The crude product is purified by recrystallization from a mixture of DMF and water.[15]

Synthesis of Benzothiazoles: 2-Phenylbenzothiazole

The condensation of 2-aminothiophenol with aldehydes is a fundamental method for synthesizing 2-substituted benzothiazoles.[16][17]

Reaction Scheme: 2-Aminothiophenol + Aldehyde → 2-Substituted Benzothiazole

Detailed Protocol for the Synthesis of 2-Phenylbenzothiazole: [18]

-

Reagents and Materials:

-

2-Aminothiophenol (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in DMSO (20 mL).

-

Heat the reaction mixture at 120 °C for 2 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[19]

Biological Evaluation: Detailed Experimental Protocols

This section provides detailed protocols for two common in vitro assays used to evaluate the biological activity of the synthesized compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

-

Quantitative Data Summary

The following tables summarize the biological activity of representative sulfur-containing heterocyclic compounds.

| Table 1: Anticancer Activity of Representative Sulfur-Containing Heterocycles | |||

| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) |

| Thiazole | Thiazole-Coumarin Hybrid 6a | MCF-7 | 0.184 |

| Thiophene | Thienopyrrole 3b | HepG2 | 3.105 |

| Thiadiazole | 1,2,4-Triazolo[3,4-b]-1,2,4-thiadiazole KA39 | HT-29 | Data Not Quantified |

| Benzothiazole | Benzothiazole Derivative PB11 | U87 | <0.05 |